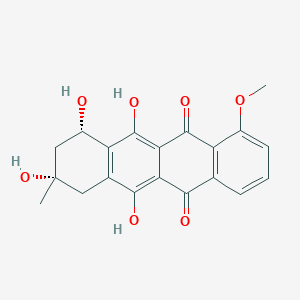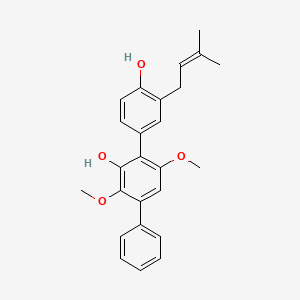
D-ribulose 1,5-bisphosphate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Conversion and Mechanistic Insights
D-ribulose 1,5-bisphosphate is a key substrate in the enzymatic process catalyzed by ribulose-1,5-bisphosphate carboxylase. This enzyme converts D-ribulose 1,5-bisphosphate and CO2 into 3-phospho-D-glycerate. A significant observation is the retention of oxygen atoms at C-2 and C-3 of D-ribulose 1,5-bisphosphate, aligning with mechanistic pathways involving an enediol intermediate. This finding is crucial for understanding the enzymatic process and invalidates mechanisms suggesting covalent intermediates where oxygen at C-2 or C-3 is lost (Sue & Knowles, 1978).
Composition and Catalytic Properties
In a study on D-ribulose-1,5-bisphosphate carboxylase from Euglena gracilis, its molecular weight and composition were analyzed. The enzyme, composed of two types of subunits, displayed properties such as a specific activity for CO2 fixation and inhibitor sensitivity. This research contributes to the understanding of the enzyme's structure and its function in photosynthesis (McFadden et al., 1975).
X-ray Studies and Structural Analysis
X-ray crystallography has been utilized to study the structure of ribulose 1,5-bisphosphate carboxylase/oxygenase, especially when complexed with various compounds. Such studies provide insights into the enzyme's binding sites and active sites, offering a deeper understanding of its catalytic mechanism (Andersson et al., 1983).
Reaction Intermediates and Substrate Orientation
Investigations into the orientation of D-ribulose 1,5-bisphosphate within the active site of its carboxylase have revealed crucial details. Understanding the positioning of this substrate and its reaction intermediates has significant implications for the enzyme's mechanism and efficiency (Lorimer et al., 1989).
Inhibition Studies
Research has also focused on the inhibition of D-ribulose 1,5-bisphosphate carboxylase by various compounds. This is essential for understanding regulatory mechanisms in photosynthesis and potential avenues for enhancing photosynthetic efficiency (Whitman & Tabita, 1976).
Eigenschaften
Produktname |
D-ribulose 1,5-bisphosphate(4-) |
|---|---|
Molekularformel |
C5H8O11P2-4 |
Molekulargewicht |
306.06 g/mol |
IUPAC-Name |
[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1 |
InChI-Schlüssel |
YAHZABJORDUQGO-NQXXGFSBSA-J |
Isomerische SMILES |
C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Kanonische SMILES |
C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



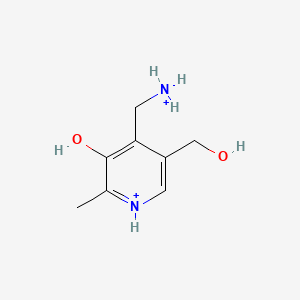
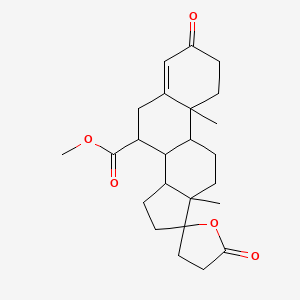
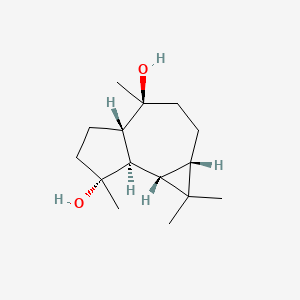
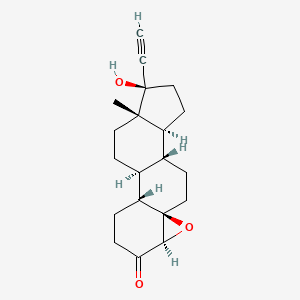

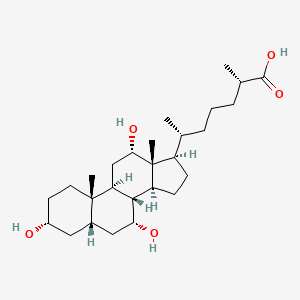
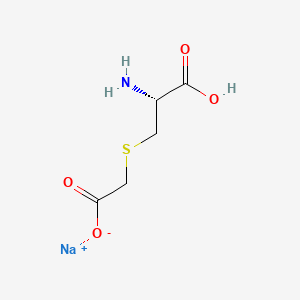
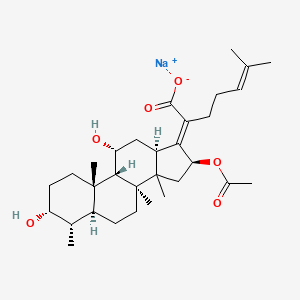
![(4S,5S)-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-N-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261128.png)
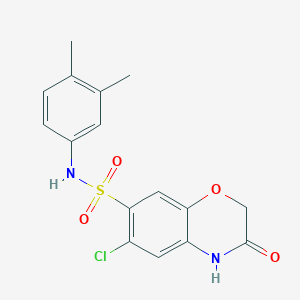

![(2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1261132.png)
